molecular formula C12H16O2 B12435270 2-(Benzyloxy)cyclopentan-1-ol

2-(Benzyloxy)cyclopentan-1-ol

Cat. No.: B12435270
M. Wt: 192.25 g/mol
InChI Key: ZLAPGVQTWHCDPT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by a cyclopentane ring substituted with a benzyloxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)cyclopentan-1-ol typically involves the reaction of cyclopentanone with benzyl alcohol in the presence of a suitable catalyst. One common method includes the use of a strong acid catalyst to facilitate the formation of the benzyloxy group. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclopentanol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Cyclopentanone or cyclopentanal derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentanols depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)cyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can undergo various chemical transformations, contributing to the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-ol: Similar structure but lacks the benzyloxy group.

    Cyclopentanol: Similar structure but lacks the benzyloxy group.

    Benzyloxycyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

2-(Benzyloxy)cyclopentan-1-ol is unique due to the presence of both a benzyloxy group and a hydroxyl group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-phenylmethoxycyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2

InChI Key

ZLAPGVQTWHCDPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)O

Origin of Product

United States

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